Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride
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Overview
Description
Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride is a chemical compound with the molecular formula C7H18ClNO It is commonly used in various scientific research applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride typically involves the reaction of 3-(propan-2-yloxy)propylamine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-(propan-2-yloxy)propylamine} + \text{methyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch or continuous flow reactor, followed by purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl[3-(propan-2-yloxy)propyl]amine
- 3-(propan-2-yloxy)propylamine
- Methylamine hydrochloride
Uniqueness
Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Biological Activity
Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride is an organic compound with significant potential in various biological applications. Its structure, characterized by a secondary amine and a propan-2-yloxy group, allows it to engage in diverse interactions with biomolecules, making it a subject of interest in medicinal chemistry and biological research.
This compound has the molecular formula C7H17NO⋅HCl and a molecular weight of approximately 129.22 g/mol. The compound can be synthesized through nucleophilic substitution reactions involving 3-chloropropylamine and isopropyl alcohol in the presence of a base like sodium hydroxide. This synthesis method highlights its accessibility for laboratory and industrial applications.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions due to the presence of the amine group. This interaction facilitates its binding to various molecular targets, influencing their structure and function. Additionally, the propan-2-yloxy group can participate in hydrophobic interactions, enhancing the compound's stability and efficacy in biological systems.
Biological Activity and Therapeutic Potential
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.
- Neuroprotective Effects : There is ongoing research into its role as a neuroprotective agent, particularly in neurodegenerative diseases where cholinergic pathways are compromised. The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which could contribute to increased acetylcholine levels in neuronal cells .
- Pharmacological Applications : It is being explored for its potential therapeutic applications in treating conditions such as Alzheimer's disease by targeting both AChE and butyrylcholinesterase (BChE) enzymes .
In Vitro Studies
- Cholinesterase Inhibition : In vitro assays demonstrated that this compound can inhibit AChE activity, leading to elevated acetylcholine levels in neuronal cultures. This effect was comparable to known AChE inhibitors like donepezil, suggesting potential use in Alzheimer’s treatment .
- Cell Viability Assays : Studies conducted on MDCK cells showed that the compound did not exhibit cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals the unique properties of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl[3-(propan-2-yloxy)ethyl]amine | C₇H₁₅NO | Moderate AChE inhibition |
Methyl[3-(butan-2-yloxy)propyl]amine | C₈H₁₉NO | Antimicrobial properties |
Methyl[3-(propan-2-yloxy)butyl]amine | C₉H₂₁NO | Neuroprotective effects |
This table illustrates how this compound stands out due to its specific substitution pattern, which imparts distinct chemical properties that may enhance its biological activity compared to structurally similar compounds.
Properties
IUPAC Name |
N-methyl-3-propan-2-yloxypropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2)9-6-4-5-8-3;/h7-8H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQCHYZKEOZWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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